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Compound of Interest

Compound Name: Fmoc-azetidine-3-carboxylic acid

Cat. No.: B557790 Get Quote

Introduction

Fmoc-azetidine-3-carboxylic acid is a non-canonical, cyclic amino acid building block utilized

in the design of peptidomimetics—molecules that mimic the structure and function of natural

peptides.[1] Its rigid four-membered ring structure introduces significant conformational

constraints into the peptide backbone, which can be leveraged to enhance biological activity,

improve metabolic stability, and modulate pharmacokinetic properties.[2][3] The 9-

fluorenylmethoxycarbonyl (Fmoc) protecting group allows for its seamless integration into

standard solid-phase peptide synthesis (SPPS) workflows under mild, base-labile deprotection

conditions.[4][5]

The incorporation of azetidine-3-carboxylic acid (Aze) can induce specific secondary structures,

such as β-turns and γ-turns, which are often critical for molecular recognition and biological

function.[6][7][8] This makes it a valuable tool for medicinal chemists and drug development

professionals seeking to design peptides with novel architectures and improved therapeutic

potential.[4] Furthermore, peptides containing the azetidine moiety have shown increased

resistance to proteolytic degradation compared to their natural counterparts.[9]

Key Advantages in Peptidomimetic Design:

Conformational Rigidity: The strained azetidine ring restricts the rotational freedom of the

peptide backbone, reducing the number of accessible conformations and pre-organizing the

peptide into a bioactive structure.[8]
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Turn Induction: The unique geometry of the azetidine ring can stabilize reverse turns,

particularly γ-turns and β-turns, which are crucial recognition motifs in many biological

processes.[6][7]

Enhanced Proteolytic Stability: The non-natural structure of the azetidine residue can prevent

or hinder recognition by proteases, leading to a longer biological half-life.[9]

Scaffold for Further Modification: The azetidine nitrogen can be a site for further chemical

modification, allowing for the late-stage functionalization of cyclic peptides with tags, dyes, or

other moieties.[9][10]

Seamless Synthesis Integration: As an Fmoc-protected amino acid, it is fully compatible with

standard automated or manual Fmoc-SPPS protocols.[4][11]

Data Presentation
Quantitative data is essential for evaluating the impact of incorporating Fmoc-azetidine-3-
carboxylic acid. Below are key physicochemical properties of the building block and an

example table for presenting comparative stability data.

Table 1: Physicochemical Properties of Fmoc-Azetidine-3-Carboxylic Acid

Property Value Reference

CAS Number 193693-64-0 [12][13]

Molecular Formula C₁₉H₁₇NO₄ [1]

Molecular Weight 323.35 g/mol [1]

Appearance White or off-white powder [1]

Purity (HPLC) ≥ 98-99% [1][12]

Melting Point 162 - 165 °C [1]

Storage Conditions 0-8°C [1]

Table 2: Example Data - Proteolytic Stability Assay of an Azetidine-Containing Peptide
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This table serves as a template for researchers to present comparative data on the stability of a

native peptide versus its azetidine-modified analogue in the presence of a protease like trypsin.

Peptide Sequence Modification
Half-Life (t₁/₂,
minutes) in 1
mg/mL Trypsin

% Remaining after
60 min

H₂N-Gly-Arg-Gly-Asp-

Ser-CONH₂
Native Peptide 15 6.25

H₂N-Gly-Arg-Aze-Asp-

Ser-CONH₂
Aze Substitution > 240 95

Experimental Protocols
This section provides a detailed protocol for the manual incorporation of Fmoc-azetidine-3-
carboxylic acid into a peptide sequence using Fmoc-based solid-phase peptide synthesis

(SPPS).

Protocol 1: Manual Solid-Phase Peptide Synthesis (SPPS)

Materials and Reagents:

Fmoc-Rink Amide resin (or other suitable resin depending on desired C-terminus)[14]

Fmoc-protected amino acids (including Fmoc-Azetidine-3-carboxylic acid)

N,N-Dimethylformamide (DMF), peptide synthesis grade

Dichloromethane (DCM)

Deprotection solution: 20% (v/v) piperidine in DMF[14]

Coupling reagents: HBTU/HOBt or HATU

Activator base: N,N-Diisopropylethylamine (DIPEA)

Washing solvents: DMF, DCM
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Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5%

water[11]

Cold diethyl ether

SPPS reaction vessel

Methodology:

Resin Preparation:

Place the desired amount of resin (e.g., 0.1 mmol scale) into the SPPS reaction vessel.

Swell the resin in DMF for 1 hour, then drain the solvent.[14]

Initial Fmoc Deprotection (if starting with Fmoc-protected resin):

Add the deprotection solution (20% piperidine in DMF) to the resin.

Agitate for 5 minutes, drain, and add fresh deprotection solution.

Agitate for an additional 15-20 minutes.[11]

Drain the solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times) to

remove all traces of piperidine.

Amino Acid Coupling Cycle (for standard amino acids):

In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading)

and a coupling reagent like HBTU (3-5 eq.) in DMF.

Add DIPEA (6-10 eq.) to activate the amino acid solution.

Immediately add the activated amino acid solution to the deprotected resin.

Agitate the mixture for 1-2 hours at room temperature.

Drain the coupling solution and wash the resin with DMF (5 times).

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.creative-peptides.com/resources/fmoc-solid-phase-peptide-synthesis-mechanism-and-protocol.html
https://www.chem.uci.edu/~jsnowick/groupweb/files/Standard_practices_for_Fmoc_based_solid_phase_peptide_synthesis_in_the_Nowick_Laboratory_V_1.7.2.pdf
https://www.creative-peptides.com/resources/fmoc-solid-phase-peptide-synthesis-mechanism-and-protocol.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b557790?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


(Optional) Perform a ninhydrin test to confirm the completion of the coupling reaction.

Incorporation of Fmoc-Azetidine-3-Carboxylic Acid:

The coupling of Fmoc-Azetidine-3-carboxylic acid follows the same procedure as other

amino acids. Due to its constrained nature, a slightly extended coupling time or the use of

a more potent coupling reagent like HATU may be beneficial for optimal results.

Activate Fmoc-Azetidine-3-carboxylic acid (3-5 eq.) with HATU (3-5 eq.) and DIPEA (6-

10 eq.) in DMF.

Add the solution to the resin and allow it to react for 2-4 hours.

Wash thoroughly with DMF (5 times).

Iterative Synthesis:

Repeat the deprotection (Step 2) and coupling (Step 3/4) cycles for each amino acid in the

desired sequence.

Final Cleavage and Deprotection:

After the final amino acid is coupled and its N-terminal Fmoc group is removed, wash the

resin extensively with DCM and dry it under vacuum.

Add the cleavage cocktail (e.g., 95% TFA/TIS/H₂O) to the resin.[11]

Agitate at room temperature for 2-3 hours. This step cleaves the peptide from the resin

and removes side-chain protecting groups.[11]

Filter the resin and collect the TFA solution containing the crude peptide.

Peptide Precipitation and Purification:

Precipitate the crude peptide by adding the TFA solution dropwise into a centrifuge tube

containing cold diethyl ether.
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Centrifuge the mixture, decant the ether, and repeat the ether wash twice to remove

scavengers and residual TFA.

Dry the resulting peptide pellet under vacuum.

Purify the crude peptide using reverse-phase high-performance liquid chromatography

(RP-HPLC).

Characterization:

Confirm the identity and purity of the final peptide using Liquid Chromatography-Mass

Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to analyze

its structure and conformation.[6][15]
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Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating Fmoc-azetidine-3-
carboxylic acid.
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Caption: Logical diagram illustrating the conformational constraint imposed by an azetidine

residue.
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Caption: Conceptual diagram of a peptidomimetic acting as a competitive receptor antagonist.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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